2-Methyl-5-(trifluoromethoxy)benzoic acid
Description
Overview of 2-Methyl-5-(trifluoromethoxy)benzoic Acid
This compound is an organic compound characterized by the molecular formula C9H7F3O3 and a molecular weight of 220.15 grams per mole. The compound is officially designated by the Chemical Abstracts Service registry number 195622-41-4 and carries the International Union of Pure and Applied Chemistry name this compound. The structural framework consists of a benzene ring bearing a carboxylic acid functional group, with a methyl substituent positioned at the second carbon and a trifluoromethoxy group located at the fifth carbon of the aromatic ring.
The compound presents as a white crystalline powder under standard conditions, exhibiting a melting point range of 87 to 89 degrees Celsius. The presence of three fluorine atoms within the trifluoromethoxy substituent significantly influences the compound's electronic properties, creating a highly electronegative region that affects both its reactivity and physical characteristics. The molecular structure demonstrates the characteristic features of substituted benzoic acids while incorporating the unique properties imparted by fluorine substitution, making it a valuable compound for various synthetic applications.
Chemical identification parameters include an InChI key of IBHIJPBIQCIAES-UHFFFAOYSA-N and a simplified molecular-input line-entry system representation of CC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O. These identifiers facilitate precise chemical database searches and ensure accurate compound identification across different chemical information systems. The compound's polarity characteristics, including a polar surface area of 46.53 square Angstroms and a logarithmic partition coefficient of 2.59, indicate moderate lipophilicity combined with hydrogen bonding capability through the carboxylic acid group.
Historical Context and Discovery
The development of this compound emerged from the broader historical evolution of organofluorine chemistry, which has experienced remarkable growth since the mid-twentieth century. Fluorinated organic compounds gained prominence following the recognition that fluorine substitution could dramatically alter molecular properties while maintaining structural integrity. The specific synthesis and characterization of trifluoromethoxy-substituted benzoic acid derivatives represents a more recent advancement in this field, driven by the pharmaceutical industry's need for novel building blocks with enhanced bioactivity profiles.
The compound's identification and cataloging in major chemical databases occurred during the early twenty-first century, with initial database entries appearing around 2005 and subsequent modifications reflecting improved characterization data. The systematic study of trifluoromethoxy-substituted aromatic compounds has been facilitated by advances in analytical techniques and synthetic methodologies that allow for precise control over substitution patterns and functional group placement.
Research into trifluoromethoxy-containing compounds has been motivated by their unique electronic properties, which differ significantly from both their trifluoromethyl and methoxy analogs. The trifluoromethoxy group exhibits strong electron-withdrawing characteristics while maintaining some electron-donating capability through the oxygen atom, creating a distinctive electronic environment that influences reactivity patterns and biological activity. This dual character has made such compounds particularly attractive for medicinal chemistry applications where fine-tuning of electronic properties is essential for optimizing biological activity.
Significance in Organic and Fluorine Chemistry
The significance of this compound within organic and fluorine chemistry stems from its unique combination of functional groups and the resulting chemical properties. Fluorinated aromatic compounds have gained considerable attention due to their enhanced stability, altered electronic properties, and improved biological activity compared to their non-fluorinated counterparts. The trifluoromethoxy group represents one of the most important fluorinated substituents in contemporary medicinal chemistry, offering advantages in terms of metabolic stability and bioavailability.
The compound serves as a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its utility derives from the carboxylic acid functionality, which provides multiple synthetic transformation pathways, including esterification, amidation, and reduction reactions. The methyl and trifluoromethoxy substituents create specific steric and electronic environments that can be exploited to achieve regioselective reactions and to introduce chirality in subsequent synthetic steps.
In the broader context of fluorine chemistry, this compound exemplifies the successful integration of trifluoromethoxy groups into aromatic systems. The development of efficient trifluoromethoxylating reagents has been a significant focus of research, with nucleophilic, electrophilic, and radical approaches all contributing to the synthetic accessibility of such compounds. The availability of this compound as a commercial building block reflects the maturation of these synthetic methodologies and their successful application in industrial settings.
Table 1: Key Chemical Properties of this compound
Scope and Objectives of the Research
The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental property characterization to advanced synthetic applications. Primary research goals include the comprehensive elucidation of its chemical reactivity patterns, particularly focusing on how the combination of methyl and trifluoromethoxy substituents influences reaction selectivity and product distribution. Understanding these reactivity patterns is essential for developing efficient synthetic protocols that utilize this compound as a key intermediate.
Synthetic methodology development represents another crucial research objective, with particular emphasis on optimizing reaction conditions for transformations involving the carboxylic acid functional group while preserving the integrity of the fluorinated substituent. Research efforts have focused on developing selective functionalization strategies that can differentiate between the various reactive sites present in the molecule, enabling the construction of more complex molecular architectures.
The compound's role in pharmaceutical chemistry constitutes a significant area of investigation, particularly its function as an intermediate in the synthesis of selective Peroxisome Proliferator-Activated Receptor gamma Modulators. Research in this area aims to establish structure-activity relationships that can guide the design of more effective therapeutic agents while optimizing synthetic efficiency and reducing manufacturing costs.
Table 2: Research Applications and Synthetic Targets
Environmental and sustainability considerations also form an important component of current research objectives, particularly the development of greener synthetic approaches that minimize waste generation and reduce the environmental impact of fluorinated compound production. This includes investigating alternative synthetic routes that avoid the use of hazardous reagents and developing recycling strategies for fluorinated materials.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5-2-3-6(15-9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHIJPBIQCIAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269190 | |
| Record name | 2-Methyl-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195622-41-4 | |
| Record name | 2-Methyl-5-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195622-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-methyl-5-nitrobenzoic acid is reacted with a trifluoromethoxide source under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Methyl-5-(trifluoromethoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of this compound from the corresponding methyl derivative.
Reduction: Formation of 2-methyl-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-(trifluoromethoxy)benzoic acid is a chemical compound with multiple applications, as suggested by the available scientific literature. This compound is used as a building block in organic synthesis . It appears in the synthesis of various compounds, as well as in research and development .
Relevant Properties
- The safety data sheet indicates that the chemical is a moderate hazard and recommends precautions such as wearing protective clothing, gloves, safety glasses, and a dust respirator, as well as avoiding breathing dust and contact with skin and eyes .
- The occupational exposure band rating is E, with an occupational exposure band limit of ≤0.01 mg/m³ .
Scientific Research Applications
This compound is used in several scientific applications:
- Organic Synthesis: It serves as a reactant in the synthesis of various organic compounds . For example, it is used in the synthesis of 4-(5-(4-(Methylthio) phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) benzoic acid .
- Drug Discovery: Salicylic acid derivatives, of which this compound could be an analog, are being explored for their potential in cancer treatment . These compounds are screened for their ability to interrupt protein-protein interactions that drive tumor growth .
- Material Science: It can be applied to materials like ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups increase acidity and reduce electron density on the aromatic ring, favoring electrophilic substitution at meta/para positions . Halogens (F, Cl, I): Fluorine and chlorine improve metabolic stability and membrane permeability, while iodine is utilized in radiolabeling . Amino (-NH₂) vs. Methyl (-CH₃): Amino substitution increases water solubility and introduces hydrogen-bonding capacity, making it suitable for drug design .
Biological Activity
2-Methyl-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative characterized by a trifluoromethoxy group, which significantly influences its chemical properties and biological activities. This compound has garnered attention for its potential applications in agriculture and pharmaceuticals, particularly due to its herbicidal and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇F₃O₃, with a molecular weight of approximately 220.147 g/mol. The presence of the trifluoromethoxy group enhances its electrophilic character, making it suitable for various chemical reactions, including electrophilic aromatic substitution.
Key Structural Features
| Feature | Description |
|---|---|
| Carboxylic Acid Group | -COOH, involved in acid-base reactions |
| Trifluoromethoxy Group | -O-CF₃, electron-withdrawing, affects reactivity |
Herbicidal Activity
Research indicates that this compound exhibits significant herbicidal properties. Its unique structure allows it to interfere with plant metabolic processes, making it a candidate for use as an agricultural herbicide. Studies have shown that compounds with trifluoromethoxy groups often display enhanced biological activity compared to their non-fluorinated counterparts.
Antimicrobial Activity
In vitro studies suggest that this compound possesses antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating notable efficacy. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside traditional antibiotics. Results indicated that it had lower Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus compared to commonly used antibiotics like azithromycin .
- Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing the overall antimicrobial activity. This suggests potential for development into combination therapies for more effective treatment regimens .
The synthesis of this compound typically involves multi-step organic reactions. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions or through fluorination processes.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : It may also affect the integrity of microbial membranes, leading to cell lysis.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of fluorinated benzoic acids, including this compound. These studies indicate that the position and nature of substituents on the aromatic ring play crucial roles in determining biological activity.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-5-(trifluoromethoxy)benzoic acid, and how can reaction yields be improved?
- Methodology : A common approach involves esterification of the carboxylic acid group followed by functionalization. For example, 2-hydroxy-5-(trifluoromethoxy)benzoic acid can be methylated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents in a dichloromethane (DCM)/methanol solvent system at 0°C, followed by warming to room temperature . Purification via flash chromatography (e.g., silica gel, gradient elution) is critical to isolate the product. Yield improvements may involve optimizing catalyst ratios, solvent selection, or temperature control.
Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structure and purity of this compound?
- Methodology :
- NMR : Analyze H and C NMR spectra for characteristic signals: the trifluoromethoxy (-OCF) group typically shows a singlet near δ 3.8–4.2 ppm in F NMR, while the methyl group appears as a singlet near δ 2.5 ppm in H NMR. Aromatic protons exhibit splitting patterns consistent with substitution patterns .
- LC-MS : Use reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/water (0.1% formic acid) to separate impurities. The molecular ion peak ([M+H]) should match the theoretical molecular weight (e.g., m/z ≈ 237.2 for methyl ester intermediates) .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodology : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM). Stability tests under varying pH (2–12), temperature (4°C to 40°C), and light exposure should be conducted. For long-term storage, lyophilization and storage under inert gas (argon) at -20°C are recommended to prevent hydrolysis of the trifluoromethoxy group .
Advanced Research Questions
Q. How can this compound serve as a precursor or intermediate in drug discovery, particularly for fluorinated pharmaceuticals?
- Methodology : The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in kinase inhibitors or GPCR-targeted therapies. For example, derivatives of this compound have been used to synthesize sulfonamide inhibitors via coupling reactions with amines or sulfonyl chlorides. Biological activity can be assessed using enzymatic assays (e.g., IC determination) and cellular models .
Q. What analytical challenges arise when quantifying trace impurities of this compound in drug formulations, and how can they be resolved?
- Methodology : High-resolution LC-MS/MS with MRM (multiple reaction monitoring) is preferred for sensitivity. Column selection (e.g., HILIC for polar metabolites) and ionization optimization (ESI negative mode for carboxylic acids) improve detection. For co-eluting impurities, orthogonal methods like F NMR or ion mobility spectrometry can resolve overlaps .
Q. How should researchers address contradictory data in the literature regarding the compound’s physicochemical properties (e.g., melting point discrepancies)?
- Methodology : Cross-validate using multiple techniques:
- DSC (Differential Scanning Calorimetry) for precise melting point determination.
- PXRD (Powder X-ray Diffraction) to identify polymorphic forms.
- Reproduce synthesis and purification steps from conflicting studies to isolate variables (e.g., solvent crystallization effects) .
Q. What strategies optimize chromatographic purification of synthetic intermediates derived from this compound?
- Methodology : Use prep-HPLC with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water) for high-purity isolation. For challenging separations, derivatization (e.g., esterification) or chiral stationary phases may improve resolution. Monitor column efficiency via plate count and asymmetry factor adjustments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
